![molecular formula C21H15NO6S2 B2377423 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide CAS No. 881295-76-7](/img/structure/B2377423.png)
4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide
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Description
4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide, also known as MOBA, is a synthetic compound that has been studied for its potential pharmaceutical applications. MOBA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis and Pharmacological Properties: A study on benzamide derivatives as selective serotonin 4 receptor agonists demonstrated that certain derivatives can accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
- Oxidation Reactions: Research on oxidation reactions involving methoxy substituted benzyl phenyl sulfides provides insights into the mechanisms of oxidants, distinguishing between single electron transfer and direct oxygen atom transfer, which are crucial for understanding the chemical behavior of related compounds (Lai et al., 2002).
- Experimental Studies on Novel Oxazol-5(4H)-ones: An investigation into novel oxazol-5(4H)-ones with pharmacological potential demonstrated the synthesis of related compounds and their cytotoxicity, showcasing the diverse biological activities of benzamide and sulfonamide derivatives (Rosca, 2020).
properties
IUPAC Name |
N-(benzenesulfonyl)-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S2/c1-27-16-10-7-14(8-11-16)20(23)22(30(25,26)17-5-3-2-4-6-17)15-9-12-18-19(13-15)29-21(24)28-18/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFIWVNMPKWBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide |
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